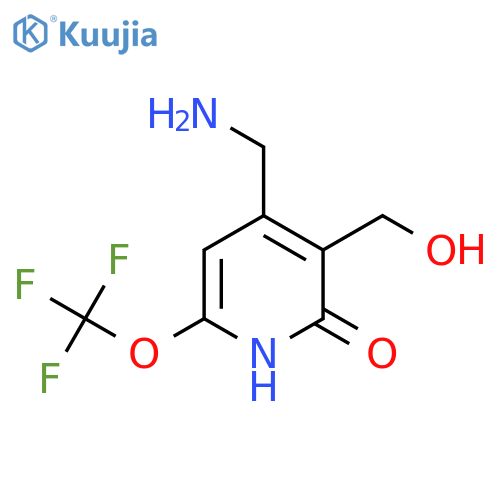Cas no 1806133-96-9 (4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol)

1806133-96-9 structure
商品名:4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol
CAS番号:1806133-96-9
MF:C8H9F3N2O3
メガワット:238.163872480392
CID:4830911
4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol
-
- インチ: 1S/C8H9F3N2O3/c9-8(10,11)16-6-1-4(2-12)5(3-14)7(15)13-6/h1,14H,2-3,12H2,(H,13,15)
- InChIKey: HRHNCSNVTMMCPC-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(CN)=C(CO)C(N1)=O)(F)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 360
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 84.6
4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097014-1g |
4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol |
1806133-96-9 | 97% | 1g |
$1,504.90 | 2022-04-01 |
4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol 関連文献
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
1806133-96-9 (4-(Aminomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-methanol) 関連製品
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 42464-96-0(NNMTi)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
